3-(Cyclohex-1-en-1-yl)acrylic acid
Overview
Description
3-(Cyclohex-1-en-1-yl)acrylic acid is a cyclic α, β-unsaturated carboxylic acid with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. This compound is known for its unique structure, which combines a cyclohexene ring with an acrylic acid moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid can be achieved through several methods. One common synthetic route involves the reaction of cyclohexene with acrylic acid under specific conditions to form the desired product. Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, has been explored for the synthesis of this compound .
Chemical Reactions Analysis
3-(Cyclohex-1-en-1-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexyl derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)acrylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Cyclohex-1-en-1-yl)acrylic acid can be compared with other similar compounds, such as:
Cyclohexene: A simple cyclic alkene that lacks the acrylic acid moiety.
Acrylic Acid: A simple α, β-unsaturated carboxylic acid without the cyclohexene ring.
Cyclohexylacrylic Acid: A compound where the double bond in the cyclohexene ring is reduced to a single bond. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique structure and versatile applications
Properties
IUPAC Name |
(E)-3-(cyclohexen-1-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJZZUJRAWYLX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56453-88-4 | |
Record name | NSC244956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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